synthesis and characterization of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid
synthesis and characterization of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) represent a prominent class of oxygen-containing heterocyclic compounds found extensively in nature and synthetic chemistry.[1] Their rigid, planar structure and diverse substitution possibilities have made them a privileged scaffold in medicinal chemistry and materials science. Derivatives of the coumarin core exhibit a vast range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Furthermore, their inherent fluorescence makes them valuable as dyes, fluorescent probes, and sensitizers in various technological applications.[1]
This guide focuses on a specific, functionally rich derivative: 4-methyl-2-oxo-2H-chromene-3-carboxylic acid . The presence of the 4-methyl group and the 3-carboxylic acid moiety provides key synthetic handles for further molecular elaboration, making it an important intermediate for building more complex, biologically active molecules. This document provides a comprehensive overview of its synthesis via the Knoevenagel condensation and a detailed protocol for its structural characterization, grounded in field-proven insights and authoritative references.
Part 1: Synthesis via Knoevenagel Condensation
The most reliable and efficient route to 4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a variation of the Knoevenagel condensation. This classic reaction involves the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a weak base.[5][6] For the synthesis of coumarins, this is followed by an intramolecular cyclization (lactonization).
Mechanistic Rationale and Reagent Selection
The synthesis begins with the reaction between an ortho-hydroxyaryl ketone and an active methylene compound.
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Carbonyl Source : To achieve the desired 4-methyl substitution on the coumarin ring, 2'-Hydroxyacetophenone is the required starting material. The methyl group of the ketone becomes the 4-methyl group of the final product.
-
Active Methylene Source : Malonic acid is the ideal active methylene compound. Its two carboxylic acid groups provide the necessary reactivity at the central carbon, and one of the carboxyl groups ultimately forms the 3-carboxylic acid moiety on the coumarin ring, while the other is eliminated as CO₂ during the reaction. Alternatively, Meldrum's acid can be used, often providing excellent yields under mild conditions.[7][8]
-
Catalyst : A weak organic base such as piperidine is employed. Its role is to deprotonate the active methylene compound, generating a nucleophilic enolate. A strong base is avoided as it could lead to unwanted side reactions with the phenolic hydroxyl group or the ketone.
The reaction proceeds through a cascade of steps: base-catalyzed condensation, intramolecular esterification (lactonization), and finally, a dehydration step to yield the stable aromatic coumarin ring system.
Caption: Knoevenagel condensation mechanism for the target compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning the successful isolation of a crystalline product with the expected physical properties provides a strong initial confirmation of reaction success, which is then definitively proven by spectroscopic analysis.
Materials:
-
2'-Hydroxyacetophenone (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Piperidine (0.2 eq)
-
Ethanol (Anhydrous)
-
Hydrochloric Acid (2M)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-Hydroxyacetophenone (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of anhydrous ethanol.
-
Catalyst Addition: Add piperidine (0.2 eq) to the mixture. The addition of the base is the critical initiation step.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 3:7 v/v). The disappearance of the starting ketone is the primary indicator of completion.
-
Workup - Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing ice-cold water with vigorous stirring.
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Acidification: Acidify the aqueous mixture by the dropwise addition of 2M HCl until the pH is approximately 2-3. This step protonates the carboxylate, making the product insoluble in water. A solid precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining salts and impurities.
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Purification - Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, typically an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-70°C to a constant weight.
Part 2: Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The combination of physical property measurement and spectroscopic analysis provides an unambiguous validation of the final product.
Caption: Overall workflow from synthesis to final characterization.
Physical and Spectroscopic Data
The following table summarizes the expected analytical data for 4-methyl-2-oxo-2H-chromene-3-carboxylic acid.
| Property / Technique | Expected Value / Observation | Interpretation |
| Molecular Formula | C₁₁H₈O₄ | Confirmed by Mass Spectrometry. |
| Molecular Weight | 204.18 g/mol [9] | Corresponds to the [M]⁺ or [M+H]⁺ peak in MS. |
| Physical Form | Solid | Expected for a rigid, planar organic molecule. |
| Melting Point | ~188-192 °C | A sharp melting range indicates high purity. |
| FT-IR (KBr, cm⁻¹) | ~3400-2500 (broad), ~1740-1720, ~1690-1670, ~1610, ~1250 | O-H (carboxylic acid), C=O (lactone), C=O (carboxylic acid), C=C (aromatic), C-O stretch.[10] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H), ~7.9-7.3 (m, 4H), ~2.6 (s, 3H) | -COOH, Ar-H, -CH₃. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165, ~160, ~154-116, ~115, ~18 | C=O (acid), C=O (lactone), Aromatic & vinyl C's, C-COOH, -CH₃.[11][12] |
| Mass Spec (EI) | m/z 204 (M⁺), 186, 160, 131 | Molecular ion, [M-H₂O]⁺, [M-CO₂]⁺, further fragmentation.[13] |
Detailed Spectroscopic Interpretation
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Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum provides a definitive fingerprint of the functional groups present.[14][15][16] A very broad absorption spanning from ~3400 cm⁻¹ down to ~2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. Two distinct and strong carbonyl (C=O) stretching peaks are crucial: one at higher wavenumber (~1730 cm⁻¹) for the strained lactone carbonyl and one at a slightly lower wavenumber (~1680 cm⁻¹) for the carboxylic acid carbonyl. Additional peaks in the 1610-1450 cm⁻¹ region confirm the C=C bonds of the aromatic system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is simple and highly diagnostic. A downfield singlet (often broad) around 13.5 ppm is indicative of the acidic carboxylic acid proton. The four aromatic protons on the benzene ring will appear as a complex multiplet between 7.3 and 7.9 ppm. Most importantly, a sharp singlet integrating to three protons will be observed around 2.6 ppm, confirming the presence of the 4-methyl group.
-
¹³C NMR : The carbon spectrum confirms the complete carbon skeleton.[11][12][17] Two signals in the carbonyl region are expected: the carboxylic acid carbon (~165 ppm) and the lactone carbonyl carbon (~160 ppm). The aromatic and vinylic carbons of the fused ring system will appear in the ~116-154 ppm range. The carbon of the methyl group will give a characteristic upfield signal around 18 ppm.
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[13] The molecular ion peak ([M]⁺) should be observed at m/z = 204. Common fragmentation patterns for coumarins include the loss of CO (from the lactone) and CO₂ (from the carboxylic acid), leading to significant fragment ions that can be used to further corroborate the structure.
Conclusion
The synthesis of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid via the Knoevenagel condensation of 2'-hydroxyacetophenone and malonic acid is a robust and high-yielding procedure. The combination of this synthetic route with a multi-technique characterization approach—including FT-IR, ¹H & ¹³C NMR, and mass spectrometry—provides a self-validating workflow that ensures the unambiguous identification and high purity of the final product. This molecule serves as a valuable building block for the development of novel therapeutics and functional materials, and the methodologies described herein offer a reliable foundation for its production and verification in a research setting.
References
- International Journal of Research in Engineering and Science. (n.d.). Vibrational Spectra and Electronic Structural Studies of Some Coumarins.
- Nowak, M. J., & Lapinski, L. (2007). FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin. Photochemical & Photobiological Sciences, 83(5), 1237-53.
-
ResearchGate. (n.d.). Infrared spectrum of coumarin experimental and calculated (B3LYP/6-3¹1+G) is shown here*. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of the obtained coumarin derivatives. Retrieved from [Link]
- ProQuest. (n.d.). UV-Visible, FT-IR, FT-Raman, NMR Spectra, Molecular Structure, ESP and HOMO–LUMO Investigation of Coumarin Derivative.
-
ChemSynthesis. (n.d.). 4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Synthesis of Coumarin-3-carboxylic Acid. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel condensation. Retrieved from [Link]
-
Wiley. (n.d.). 4-Methyl-2-oxo-2H-benzo[h]chromene-3-carbonitrile. In SpectraBase. Retrieved from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
- National Institute of Standards and Technology. (n.d.). Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. Retrieved from [https://www.nist.gov/document/rearrangement-tms-ester-4-oxo-4h-chromene-2-carboxylic-acid-and-analogs-ei-mass-spectra]
-
Sci-Hub. (n.d.). Ionic Liquid–Mediated Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum's Acid with ortho-Hydroxyaryl Aldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-oxo-2H-chromene-3-carboxylic acid.... Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
National Institutes of Health. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]
-
University of Belgrade. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and.... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. sci-hub.box [sci-hub.box]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. UV-Visible, FT-IR, FT-Raman, NMR Spectra, Molecular Structure, ESP and HOMO–LUMO Investigation of Coumarin Derivative - ProQuest [proquest.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chemdata.nist.gov [chemdata.nist.gov]
- 14. FTIR spectroscopic and theoretical study of the photochemistry of matrix-isolated coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
